molecular formula C7H13IO B13466325 2-(3-Iodopropyl)oxolane

2-(3-Iodopropyl)oxolane

Cat. No.: B13466325
M. Wt: 240.08 g/mol
InChI Key: WREHFIREBNMDDJ-UHFFFAOYSA-N
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Description

2-(3-Iodopropyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of an iodopropyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodopropyl)oxolane typically involves the reaction of oxolane with 1,3-diiodopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the oxolane ring opens and subsequently closes to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodopropyl)oxolane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.

    Reduction: The iodopropyl group can be reduced to form the corresponding propyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azidopropyl oxolane, thiocyanatopropyl oxolane, and methoxypropyl oxolane.

    Oxidation: Products include lactones and carboxylic acids.

    Reduction: Products include propyl oxolane.

Scientific Research Applications

2-(3-Iodopropyl)oxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a radiolabeling agent for imaging studies.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Iodopropyl)oxolane involves its reactivity as an electrophile due to the presence of the iodopropyl group. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The oxolane ring provides stability and can participate in ring-opening reactions under appropriate conditions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A related compound with a similar ring structure but different functional groups.

    Tetrahydrofuran (THF): Another five-membered cyclic ether with different reactivity due to the absence of the iodopropyl group.

    1,3-Dioxane: A six-membered cyclic ether with different chemical properties.

Uniqueness

2-(3-Iodopropyl)oxolane is unique due to the presence of the iodopropyl group, which imparts distinct reactivity and potential applications compared to other cyclic ethers. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C7H13IO

Molecular Weight

240.08 g/mol

IUPAC Name

2-(3-iodopropyl)oxolane

InChI

InChI=1S/C7H13IO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6H2

InChI Key

WREHFIREBNMDDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCI

Origin of Product

United States

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